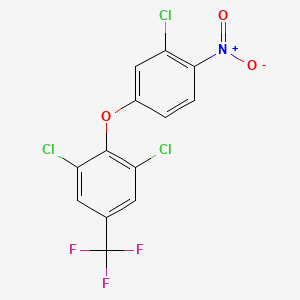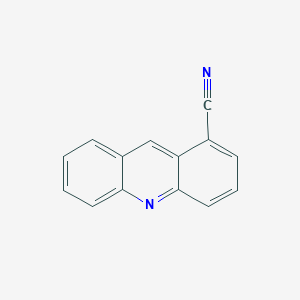
Acridine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine-1-carbonitrile is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acridine-1-carbonitrile can be synthesized through a one-pot, three-component method involving the Michael addition to enaminones. This method can be achieved using both microwave irradiation and conventional heating . The reaction typically involves the use of aromatic aldehydes, 1,3-dicarbonyl compounds, and a source of nitrogen.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Acridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridine compounds.
Aplicaciones Científicas De Investigación
Acridine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex acridine derivatives.
Mecanismo De Acción
The biological activity of acridine-1-carbonitrile is primarily due to its ability to intercalate with DNA. The planar structure of the acridine ring allows it to insert between nucleotide base pairs, disrupting the DNA helix and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making this compound a potential anticancer agent.
Comparación Con Compuestos Similares
Acridine: The parent compound, known for its broad range of biological activities.
Acridone: An oxidized derivative of acridine with similar biological properties.
Quinacrine: A well-known acridine derivative used as an antimalarial and anticancer agent.
Uniqueness: Acridine-1-carbonitrile stands out due to its unique nitrile functional group, which can be further modified to create a variety of derivatives with potentially enhanced biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Propiedades
Número CAS |
42978-64-3 |
|---|---|
Fórmula molecular |
C14H8N2 |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
acridine-1-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11-5-3-7-14-12(11)8-10-4-1-2-6-13(10)16-14/h1-8H |
Clave InChI |
XDIFOIHGJGSGQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


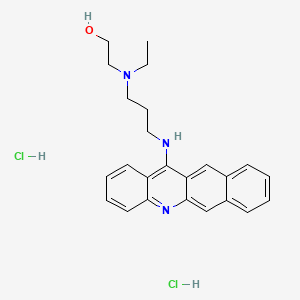
![3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B14673186.png)
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
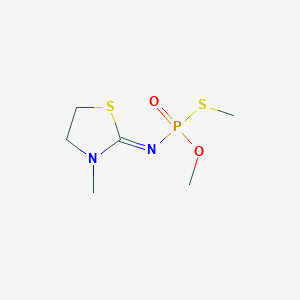

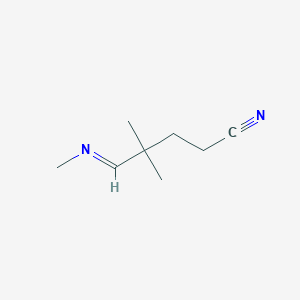
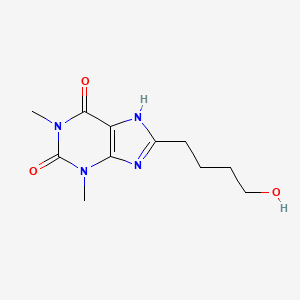
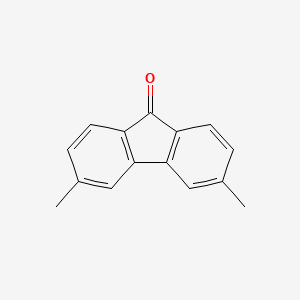
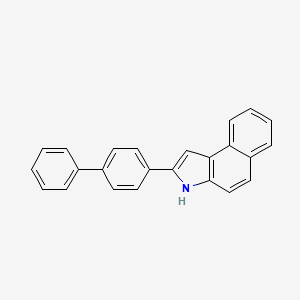
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
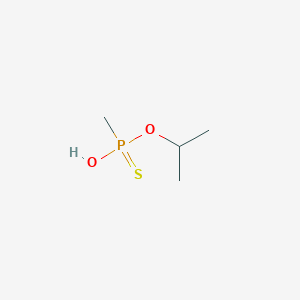
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
